molecular formula C20H18N4O B1678508 PKI-166 CAS No. 187724-61-4

PKI-166

カタログ番号: B1678508
CAS番号: 187724-61-4
分子量: 330.4 g/mol
InChIキー: XRYJULCDUUATMC-CYBMUJFWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

作用機序

PKI-166は、上皮成長因子受容体のチロシンキナーゼ活性を阻害することでその効果を発揮します。この阻害は、受容体の自己リン酸化を防ぎ、細胞増殖、生存、および移動に不可欠な下流のシグナル伝達経路をブロックします。 This compoundの主要な分子標的は、上皮成長因子受容体とHER2/neu受容体です .

類似の化合物との比較

This compoundは、上皮成長因子受容体とHER2/neu受容体の両方を二重に阻害するという点でユニークです。類似の化合物には以下が含まれます。

This compoundは、上皮成長因子受容体とHER2/neuの両方を強力に阻害するため、上皮成長因子受容体に依存する癌の研究と治療において貴重な化合物です。

生化学分析

Biochemical Properties

PKI-166 interacts with the EGFR, a protein that plays a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival . By inhibiting the tyrosine kinase activity of EGFR, this compound can block these signaling pathways, thereby inhibiting the growth and metastasis of cancer cells .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It can inhibit EGFR autophosphorylation in a dose-dependent manner in human pancreatic cancer cells . Furthermore, it can enhance the cytotoxicity of cells when used in combination with other drugs like Gemcitabine .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the intracellular kinase domain of EGFR, thereby inhibiting its activity . This inhibition prevents the phosphorylation of EGFR, which is a key step in the activation of downstream signaling pathways involved in cell growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown potent antiproliferative activity in several EGFR-dependent tumor models following oral administration

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . For instance, in a study involving hypertensive chronic kidney disease model rats, this compound was administered at different doses, and it was found that higher doses of this compound resulted in a significant attenuation of hypertension progression .

準備方法

PKI-166の合成には、ピロロ[2,3-d]ピリミジン構造のコアを調製することから始まるいくつかのステップが含まれます。合成ルートには通常、次のステップが含まれます。

This compoundの工業生産方法は、これらの合成ルートをスケールアップし、同時に一貫性、純度、収率を確保することを伴います。これは通常、反応条件の最適化、溶媒の選択、および精製技術を必要とします。

化学反応の分析

PKI-166は、次のようないくつかのタイプの化学反応を起こします。

    酸化: this compoundは、特にフェニル基とヒドロキシフェニル基で酸化反応を起こす可能性があります。

    還元: 還元反応は、ピロロ[2,3-d]ピリミジンコアを修飾するために使用できます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな有機溶媒が含まれます。これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究アプリケーション

類似化合物との比較

PKI-166 is unique in its dual inhibition of both epidermal growth factor receptor and HER2/neu receptors. Similar compounds include:

This compound stands out due to its potent inhibition of both epidermal growth factor receptor and HER2/neu, making it a valuable compound in the study and treatment of epidermal growth factor receptor-dependent cancers.

生物活性

PKI-166 is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, primarily targeting the ErbB1 and ErbB2 receptors. It has been studied for its potential therapeutic applications in various cancers, particularly prostate and lung cancers, as well as in cardiovascular disorders. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on cellular processes, and relevant case studies.

Inhibition of Tyrosine Kinase Activity

This compound effectively inhibits the autophosphorylation of EGFR and ErbB2 in cancer cell lines. Research indicates that it has IC50 values of approximately 0.5 µM for ErbB1 and 5 µM for ErbB2, demonstrating its potency in blocking receptor activation and downstream signaling pathways associated with tumor growth and metastasis .

Induction of Apoptosis and Cell Cycle Arrest

Studies have shown that this compound induces apoptosis in cancer cells through several mechanisms:

  • Redox Signaling: this compound triggers reactive oxygen species (ROS) generation, leading to mitochondrial membrane depolarization and activation of the caspase cascade, which is crucial for apoptosis .
  • Cell Cycle Regulation: It inhibits cyclin D1 and cyclin E expression while promoting p53 and p21 expression, resulting in cell cycle arrest .

Impact on Metastatic Properties

This compound has been observed to suppress metastatic behavior in cancer cells. It inhibits colony formation in soft agar assays and reduces matrix metalloproteinase (MMP) activity, which is essential for extracellular matrix degradation during metastasis .

Table 1: Summary of Biological Activities of this compound

Activity TypeObservationsReference
EGFR Inhibition IC50 values: 0.5 µM (ErbB1), 5 µM (ErbB2)
Apoptosis Induction Increased ROS, mitochondrial depolarization
Cell Cycle Effects Inhibition of cyclins D1 and E; activation of p53
Metastasis Suppression Reduced colony formation; inhibited MMP activity

Prostate Cancer Models

In a study involving human prostate cancer cell lines (LAPC4 and LNCaP), this compound was shown to block EGF-induced signaling effectively. The treatment resulted in decreased ERK1/2 activation, further supporting its role as a potent inhibitor of growth factor signaling pathways . Additionally, in vivo studies demonstrated that oral administration of this compound significantly reduced receptor phosphorylation in xenograft models .

Cardiovascular Applications

In a chronic kidney disease model induced by nephrectomy, this compound was evaluated for its cardiovascular effects. While it did not significantly alter renal damage markers, it effectively attenuated hypertension progression and maintained cardiac function comparable to lisinopril treatment. This suggests that EGFR blockade may confer cardiovascular benefits independent of renal injury .

特性

IUPAC Name

4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c1-13(14-5-3-2-4-6-14)23-19-17-11-18(24-20(17)22-12-21-19)15-7-9-16(25)10-8-15/h2-13,25H,1H3,(H2,21,22,23,24)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYJULCDUUATMC-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801346629
Record name 4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187724-61-4
Record name PKI 166
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187724614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[4-[[(1R)-1-phenylethyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801346629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 187724-61-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PKI-166
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RIE5HW38P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pki-166
Reactant of Route 2
Reactant of Route 2
Pki-166
Reactant of Route 3
Reactant of Route 3
Pki-166
Reactant of Route 4
Pki-166
Reactant of Route 5
Pki-166
Reactant of Route 6
Pki-166

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。